4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a phthalimide (1,3-dioxoisoindole) moiety linked via a methylene group to the benzene ring. Its crystal structure has been resolved (), confirming the planar geometry of the phthalimide group and the sulfonamide’s role in hydrogen bonding, which may influence its biological interactions .
Properties
CAS No. |
7518-98-1 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2,(H2,16,20,21) |
InChI Key |
RSINXGPYLWVADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route
The most established method for synthesizing 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide involves the following key steps:
-
- 4-(Aminomethyl)benzenesulfonamide
- Phthalic anhydride
-
- Solvent: Glacial acetic acid
- Molar ratio: 1:1 (10 mmol each)
- Temperature: Reflux (~118 °C)
- Time: 6 hours
Procedure :
The amine and phthalic anhydride are dissolved in glacial acetic acid and heated under reflux for 6 hours. After completion, the reaction mixture is evaporated to dryness under reduced pressure. The residue is then neutralized with 4% aqueous sodium bicarbonate until effervescence ceases, precipitating the product. The precipitate is washed with water, dried under vacuum, and recrystallized from methanol to yield colorless plate-like crystals of the target compound.
Reaction Mechanism Insight
The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of phthalic anhydride, leading to the formation of an isoindoline-1,3-dione (phthalimide) moiety linked through a methylene bridge to the benzenesulfonamide. This cyclization is facilitated by the acidic medium and heat, promoting ring closure and dehydration.
Experimental Data and Characterization
Yield and Purity
Spectroscopic Characterization
- Infrared (IR) Spectroscopy : Characteristic absorption bands include sulfonamide S=O stretching (~1145–1092 cm⁻¹) and imide C=O stretching (~1700 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : Aromatic protons appear in the δ 7.0–8.0 ppm range, with methylene protons linking the isoindoline and benzene rings observed around δ 4.5–5.0 ppm.
- X-ray Crystallography : Confirms the V-shaped molecular geometry with the isoindoline ring inclined at approximately 84° to the benzene ring, consistent with the expected structure.
Alternative Synthetic Approaches and Industrial Considerations
N-Alkylation and Cyclization Routes
- Some derivatives related to this compound are synthesized via N-alkylation of benzenesulfonamide derivatives followed by cyclization with phthalic anhydride or related reagents under acidic conditions.
- Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield, with automated purification steps such as chromatography and recrystallization to ensure product quality.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Glacial acetic acid | Facilitates cyclization and solubilizes reactants |
| Temperature | Reflux (~118 °C) | Ensures completion of reaction |
| Reaction Time | 6 hours | Sufficient for full conversion |
| Molar Ratio | 1:1 (amine:anhydride) | Stoichiometric balance critical |
| Work-up | Neutralization with NaHCO3 | Removes excess acid, precipitates product |
| Purification | Recrystallization from methanol | Yields pure crystalline product |
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactants Mixing | 4-(Aminomethyl)benzenesulfonamide + Phthalic anhydride | 10 mmol each in 10 mL glacial acetic acid |
| 2. Reflux | Heat mixture under reflux | 6 hours at ~118 °C |
| 3. Evaporation | Remove solvent under reduced pressure | To dryness |
| 4. Neutralization | Add 4% aqueous sodium bicarbonate until effervescence stops | Precipitates product |
| 5. Washing & Drying | Wash precipitate with water, dry under vacuum | Prepares for recrystallization |
| 6. Recrystallization | From methanol | Yields colorless plate-like crystals |
Research Findings and Notes
- The preparation method is reproducible and scalable, with the reaction conditions optimized to maximize yield and purity.
- The compound’s crystalline structure and hydrogen bonding network have been elucidated, supporting the synthetic approach and confirming the molecular integrity.
- Variations in substituents on the benzenesulfonamide or isoindoline moiety can be introduced by modifying the amine or anhydride precursors, allowing for structural analog development.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C15H12N2O4S
- Molecular Weight: 316.3 g/mol
- IUPAC Name: 4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide
- CAS Number: 7518-98-1
The chemical structure features a sulfonamide group attached to a benzene ring and an isoindole moiety, contributing to its biological activity.
Enzyme Inhibition Studies
This compound has been utilized as a probe in studies exploring enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and inhibition pathways .
Anticancer Research
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. This makes it a candidate for further development as an antimicrobial agent, particularly in the context of increasing antibiotic resistance.
Case Study 1: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting cancer metabolism .
Case Study 2: Anticancer Properties
A recent investigation assessed the compound's effects on breast cancer cell lines. The study reported that treatment with varying concentrations of the compound led to reduced cell viability and increased apoptosis markers compared to control groups. This supports its potential role as an anticancer therapeutic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase II by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the biological context.
Comparison with Similar Compounds
Key Structure-Activity Relationships (SAR)
Electron-Withdrawing vs. Donating Groups: In antifungal geranyl sulfonamides, electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzene ring significantly enhance activity (55.61–56.63% inhibition against R. solani), while electron-donating groups (e.g., -CH₃) reduce efficacy . Multiple substituents (e.g., three tert-butyl groups) abolish activity, suggesting steric hindrance limits target binding .
Linker Length and Flexibility :
- Anticancer pyrazolyl sulfonamides with a propyl bridge (2a–q) exhibit superior potency compared to ethylene-bridged analogs (1a–q), likely due to improved conformational flexibility and hydrophobic interactions .
Functional Group Contributions :
- The phthalimide group in Compound A facilitates hydrogen bonding and π-π stacking, critical for enzyme inhibition .
- Triazole linkers in carbonic anhydrase inhibitors enhance binding via dipole interactions and rigidity, improving selectivity for isoforms IX and XIII .
Research Findings and Implications
Anticancer and Anti-Inflammatory Activity
Enzyme Inhibition
- Triazole-linked sulfonamides () selectively inhibit tumor-associated carbonic anhydrase IX, a validated target for hypoxia-driven cancers .
Biological Activity
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzenesulfonamide moiety and a dioxoisoindoline component, which may contribute to its interactions with various biological targets. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.33 g/mol. The compound's unique structural features include:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12N2O4S |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 7518-98-1 |
The presence of the dioxoisoindoline structure is significant as it may enhance the compound's ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It is believed to inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways in bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation . This action could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Potential
Preliminary studies suggest that this compound might induce apoptosis in cancer cells by targeting key signaling pathways associated with cell survival and proliferation . Its unique structure may confer distinct advantages over other anticancer agents, potentially leading to enhanced efficacy and reduced side effects.
The mechanism by which this compound exerts its biological effects is largely dependent on its specific application:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial properties |
| Phthalimide | Precursor in organic synthesis | Varies based on derivatives |
| 4-(N-(m-tolyl)benzenesulfonamide | Contains a tolyl group | Investigated for enzyme inhibition |
The presence of the dioxoisoindoline moiety distinguishes this compound from others, potentially enhancing its stability and binding affinity to biological targets compared to simpler sulfonamides.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study: A study published in PubMed highlighted the antimicrobial activity against various bacterial strains, showcasing its potential as an alternative therapeutic agent .
- Anti-inflammatory Research: Another investigation focused on its ability to modulate inflammatory responses in vitro, suggesting possible applications in treating inflammatory diseases.
- Cancer Research: Recent findings indicate that this compound may inhibit tumor growth in specific cancer models, warranting further exploration into its anticancer properties.
Q & A
Q. What are the established synthetic routes for 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via condensation of 4-(aminomethyl)benzenesulfonamide (10 mmol) with phthalic anhydride (10 mmol) in glacial acetic acid under reflux for 6 hours. Post-reaction, the mixture is evaporated, neutralized with aqueous NaHCO₃, and recrystallized from methanol to yield colorless crystals (68–86% purity) . Optimization strategies include:
- Adjusting molar ratios (e.g., 1:1.2 anhydride:amine) to minimize unreacted starting material.
- Monitoring reaction progression via TLC or HPLC.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis at 90 K resolves bond lengths (e.g., C–C = 1.48–1.52 Å) and confirms the sulfonamide-phthalimide scaffold .
- NMR : ¹H NMR (DMSO-d₆) identifies key protons: aromatic protons at δ 7.23–7.91 ppm, NH₂ groups (δ 7.56 ppm, exchangeable with D₂O), and CH₂ linkages (δ 4.2–4.5 ppm) .
- Mass spectrometry : ESI-MS (negative mode) detects [M−H]⁻ ions (e.g., m/z 360.0 for related derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore anti-inflammatory or anti-tumor potential?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phthalimide or benzene rings to modulate electronic effects .
- In vitro assays :
- Test COX-1/COX-2 inhibition (anti-inflammatory) using enzyme-linked immunosorbent assays (ELISAs).
- Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Computational docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.
- Control variables : Test solubility (DMSO concentration ≤0.1%) and serum interference in cell-based assays.
- Orthogonal validation : Confirm results using dual methods (e.g., Western blot for apoptosis markers alongside flow cytometry) .
Q. How can computational chemistry guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Quantum chemical calculations : Employ Gaussian 16 to compute HOMO-LUMO gaps and electrostatic potential maps for reactivity prediction.
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding pocket retention.
- Machine learning : Train models on PubChem datasets to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
